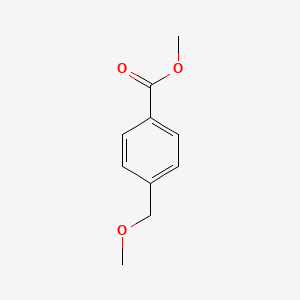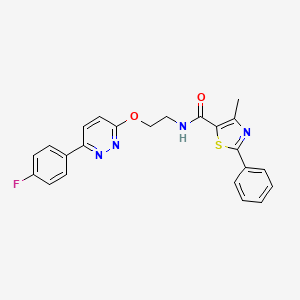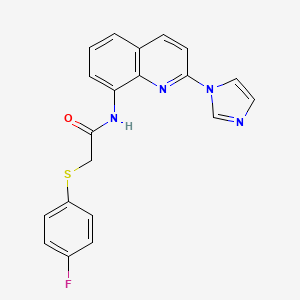
Methyl 4-(methoxymethyl)benzoate
Übersicht
Beschreibung
Methyl 4-(methoxymethyl)benzoate is a chemical compound with the molecular formula C10H12O3 . It has a molecular weight of 180.2 . It is a liquid at room temperature and is stored at 2-8°C .
Molecular Structure Analysis
The molecular structure of Methyl 4-(methoxymethyl)benzoate consists of a benzoate group attached to a methoxymethyl group . The InChI code for this compound is 1S/C10H12O3/c1-12-7-8-3-5-9(6-4-8)10(11)13-2/h3-6H,7H2,1-2H3 .Physical And Chemical Properties Analysis
Methyl 4-(methoxymethyl)benzoate has a density of 1.1±0.1 g/cm3, a boiling point of 250.3±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 48.8±3.0 kJ/mol and a flash point of 98.4±17.2 °C . Its refractive index is 1.504 .Wissenschaftliche Forschungsanwendungen
Photophysical Properties
Methyl 4-(methoxymethyl)benzoate has been a subject of interest in photophysical studies. Kim et al. (2021) synthesized Methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate and investigated its unique luminescent properties in various solvents, highlighting its potential in deep blue luminescence applications (Kim et al., 2021).
Chemical Synthesis
Lou Hong-xiang (2012) synthesized Methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, an important intermediate for the synthesis of bisbibenzyls, indicating its utility in the synthesis of natural products with biological activities (Lou Hong-xiang, 2012).
Renewable Materials Production
Pacheco et al. (2015) conducted a study on the synthesis of methyl 4-(methoxymethyl)benzene carboxylate for the production of biobased terephthalic acid precursors, suggesting its role in developing renewable materials (Pacheco et al., 2015).
Photopolymerization
Guillaneuf et al. (2010) explored the use of methyl 4-methoxybenzoate in photopolymerization, highlighting its potential in the creation of new imaging compounds and applications in the flavor and perfume industry (Guillaneuf et al., 2010).
Mesomorphic Properties
Research by Muhammad et al. (2016) on methyl 4-(4-alkoxystyryl)benzoates revealed insights into their liquid crystalline and fluorescence properties, emphasizing its relevance in materials science (Muhammad et al., 2016).
Photopolymerization Potential
Avci et al. (1996) synthesized various benzoate ester derivatives of ethyl α-hydroxymethylacrylate, including methyl 4-methoxybenzoate, for rapid photopolymerization, expanding the materials available for thin film and coating applications (Avci et al., 1996).
Safety and Hazards
Methyl 4-(methoxymethyl)benzoate is classified as a GHS07 substance, indicating that it poses certain hazards . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing its vapors, mist, or gas, avoiding contact with skin and eyes, and wearing protective equipment .
Eigenschaften
IUPAC Name |
methyl 4-(methoxymethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-12-7-8-3-5-9(6-4-8)10(11)13-2/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSICQFZFHOPSCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(methoxymethyl)benzoate | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B2391209.png)
![5-Morpholin-4-yl-8,9,10,11-tetrahydroazepino[1,2-a]quinazoline-7-carbaldehyde](/img/structure/B2391210.png)

![6-(4-ethoxyphenyl)-4-methyl-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2391215.png)
![N-(1-benzylpiperidin-4-yl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2391217.png)



![1-[2-Chloro-5-(trifluoromethyl)phenyl]-N-[(1S)-1-cyanoethyl]cyclopropane-1-carboxamide](/img/structure/B2391226.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-1-phenyl-5-propan-2-ylpyrazole-3-carboxamide](/img/structure/B2391227.png)

![6-chloro-3-phenethyl-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B2391230.png)
![methyl 5-{1-[2-(methoxycarbonyl)-3-thienyl]-1H-1,2,3-triazol-4-yl}-3-phenyl-4-isoxazolecarboxylate](/img/structure/B2391231.png)